3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-3-6(5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNCBIOMPTIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidine ring structure may enhance interaction with bacterial enzymes or cell membranes, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that compounds with thiazolidine moieties can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell survival .
Synthesis of Novel Compounds
This compound serves as a building block for synthesizing more complex molecules:
- Synthesis of Thiazolidine Derivatives : The compound can be used to create various thiazolidine derivatives through condensation reactions with different aldehydes or ketones, allowing for the exploration of new pharmacological activities .
Material Science
The unique chemical structure of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid lends itself to applications in material science:
- Polymer Development : Its reactivity can be harnessed in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry evaluated several thiazolidine derivatives, including those derived from 3-methyl-2,4-dioxo-thiazolidinones. The results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| 3-Methyl Thiazolidinone Derivative | E. coli, S. aureus | |
| 4-Thiazolidinone | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of thiazolidinones were synthesized and tested against several cancer cell lines. These studies revealed that certain modifications to the thiazolidine structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Compound 18 (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide) shows IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), attributed to its thiadiazole moiety enhancing DNA intercalation .
- Rosiglitazone analogs (e.g., compound 180 in ) demonstrate PPAR-γ agonism comparable to the reference drug, suggesting that benzoic acid-thiazolidinone hybrids retain this activity.
Antimicrobial and Anti-inflammatory Activity
- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibit DPPH radical scavenging (IC50 18–42 µM) and superoxide anion inhibition (IC50 23–50 µM), with anti-inflammatory effects linked to the acetamide side chain .
- The thioxo derivative in may offer enhanced antibacterial activity due to improved membrane penetration.
Molecular Docking and Binding Interactions
- 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) binds ERRα via hydrogen bonds with ARG 372 and hydrophobic interactions .
- The target compound’s amino group and methyl substituent could facilitate similar interactions, though steric effects from the benzoic acid moiety might reduce affinity compared to smaller analogs.
Biological Activity
3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound notable for its thiazolidine ring structure, which contributes to its diverse biological activities. This compound is being investigated for potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Chemical Structure and Synthesis
The compound features a thiazolidine ring fused with a benzoic acid moiety. The synthesis typically involves the reaction of thioamides with acetylene dicarboxylate under specific conditions, yielding derivatives that can exhibit enhanced biological properties.
Synthetic Route
The synthesis can be summarized as follows:
- Starting Materials : Thioamides and acetylene dicarboxylate.
- Reaction Conditions : Conducted in ethanol at ambient temperature.
- Intermediate Formation : Produces 2-methylidene-1,3-thiazolidin-4-one derivatives.
- Final Product : Further reaction with oxalyl chloride in dry acetonitrile at elevated temperatures yields the desired thiazolidine derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives possess minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against various bacterial strains, indicating their potential as alternative treatments for bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Testing : Several thiazolidine derivatives demonstrated selective cytotoxic effects against cancer cell lines such as HeLa and K562. IC50 values ranged from 8.5 μM to 25.6 μM, showcasing effectiveness comparable to established chemotherapeutics like cisplatin .
- Mechanism of Action : It is proposed that these compounds induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This dual mechanism enhances their therapeutic efficacy against malignancies .
Anti-inflammatory Activity
The compound's structure allows it to modulate inflammatory pathways effectively. It may inhibit enzymes involved in the inflammatory response, contributing to its potential use in treating conditions characterized by chronic inflammation.
Comparison with Similar Compounds
| Compound Type | Biological Activity | Notable Characteristics |
|---|---|---|
| Thiazolidinediones | Antidiabetic properties | Known for insulin-sensitizing effects |
| Thiazoles | Diverse biological activities | Includes antimicrobial and anticancer effects |
| 3-Methyl Derivatives | Enhanced reactivity and specificity | Unique substitution pattern enhances activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Study : A study demonstrated that a derivative exhibited a MIC value of 12.5 μg/mL against Salmonella typhi, confirming its potential as an antibacterial agent .
- Cytotoxic Evaluation : In vitro tests showed that certain derivatives had IC50 values significantly lower than those of standard treatments across various cancer cell lines, indicating their promise in oncology .
- Enzyme Inhibition : Molecular docking studies revealed strong binding affinities to specific enzymes linked to cancer progression and inflammation, suggesting targeted therapeutic applications .
Q & A
Basic: What is a reliable synthetic route for 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid, and how is its purity optimized?
Answer:
A robust synthesis involves reacting 3-aminobenzoic acid derivatives with 3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl precursors under mild acidic or basic conditions. For example, analogous protocols use triethylamine (Et₃N) in DMF-H₂O solvent systems to facilitate nucleophilic substitution at the thiazolidinone moiety . Post-reaction acidification with 1N HCl precipitates the crude product, which is recrystallized from aqueous ethanol to achieve >95% purity. TLC (30% EtOAc/hexane) monitors reaction progress, while HPLC confirms purity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
Key techniques include:
- ¹H NMR (200–400 MHz): Aromatic protons (δ 7.16–8.22 ppm), amide NH (δ ~10.5 ppm), and thiazolidinone protons (δ 3.76–4.15 ppm) .
- ¹³C NMR: Confirms carbonyl groups (C=O at δ 166–172 ppm) and thiazolidinone carbons .
- IR Spectroscopy: Detects C=O stretches (~1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
Mass spectrometry (ESI-MS) validates molecular weight .
Advanced: How can microwave-assisted synthesis improve reaction efficiency, and what parameters require optimization?
Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 1.25 h at 45°C for triazine derivatives) and enhances yields by ~20% compared to conventional heating . Critical parameters:
- Solvent polarity: DMF-H₂O mixtures enhance microwave absorption.
- Temperature control: Prevents decomposition of thermally sensitive intermediates.
- Stoichiometry: Excess phenylisothiocyanate (1.2 equiv) ensures complete substitution .
Advanced: How to address discrepancies in NMR data between synthetic batches?
Answer:
Contradictions may arise from:
- Tautomerism: Thiazolidinone rings exhibit keto-enol tautomerism, altering proton shifts. Use DMSO-d₆ to stabilize tautomers .
- Impurities: Purify via column chromatography (silica gel, 5–10% MeOH/CHCl₃) or preparative HPLC .
- Computational validation: Compare experimental ¹H/¹³C NMR with DFT-predicted chemical shifts (e.g., Gaussian09/B3LYP/6-31G**) .
Advanced: What methodologies assess the compound’s environmental fate in ecological risk studies?
Answer:
- QSAR modeling: Predicts logP (hydrophobicity) and biodegradability using EPI Suite .
- Photodegradation studies: Expose to UV light (254 nm) in aqueous buffer (pH 7.4) and analyze degradation products via HPLC-MS .
- Adsorption assays: Evaluate binding to activated carbon or soil organic matter using Langmuir isotherms .
Basic: What are the primary research applications of this compound in catalysis or materials science?
Answer:
- Catalysis: Thiazolidinone derivatives act as ligands for Pd complexes in cross-coupling reactions (e.g., styrene methoxycarbonylation) .
- Adsorption: Benzoic acid moieties enhance metal ion (e.g., Co²⁺) removal efficiency in modified activated carbon systems .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking: Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities .
- ADMET prediction: Use SwissADME to optimize solubility (LogS > -4) and permeability (TPSA < 140 Ų) .
- DFT calculations: Map electrostatic potential surfaces to identify reactive sites for functionalization .
Advanced: What strategies resolve low yields in large-scale syntheses?
Answer:
- Solvent optimization: Replace DMF with recyclable ionic liquids (e.g., [BMIM]BF₄) to improve atom economy .
- Flow chemistry: Continuous reactors reduce side reactions (e.g., hydrolysis) and improve scalability .
- Catalytic additives: Use p-TsOH (0.1 equiv) to accelerate cyclization steps .
Basic: How is the compound’s stability evaluated under varying storage conditions?
Answer:
- Thermal stability: TGA/DSC analysis (25–300°C) identifies decomposition temperatures .
- pH stability: Incubate in buffers (pH 2–12) for 48h and monitor degradation via HPLC .
- Light sensitivity: Store in amber vials at -20°C to prevent photolytic cleavage .
Advanced: What analytical workflows validate the absence of genotoxic impurities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
